Vanin-1-IN-1

Descripción general

Descripción

PFI-653 es un inhibidor de la enzima vanin-1. La vanin-1 es una proteína asociada a la superficie celular, anclada a glicosilfosfatidilinositol (GPI), que desempeña un papel crucial en el metabolismo y la inflamación . Ahora, exploremos más a fondo.

Métodos De Preparación

Rutas de Síntesis:: La ruta sintética para PFI-653 implica reacciones químicas específicas para crear el compuesto. Desafortunadamente, las vías sintéticas detalladas no están disponibles fácilmente en la literatura. Los servicios de síntesis personalizados pueden proporcionar acceso rápido a PFI-653.

Producción Industrial:: La información sobre los métodos de producción industrial a gran escala para PFI-653 sigue siendo limitada. Los investigadores suelen obtener este compuesto a través de síntesis especializada en lugar de la fabricación a gran escala.

Análisis De Reacciones Químicas

Hydrolysis Reaction

The primary reaction catalyzed by vanin-1 is the hydrolysis of pantetheine:

This reaction is pivotal as it generates cysteamine, a potent antioxidant, and pantothenic acid, a precursor for coenzyme A, which is essential for fatty acid metabolism and energy production .

Role of Cysteamine

Cysteamine produced from this reaction undergoes further transformations:

-

It can be converted to cystamine, which regulates various target proteins through disulfide bond formation.

-

Cysteamine also influences glutathione synthesis by inhibiting γ-glutamylcysteine synthetase, thus affecting the cellular antioxidant capacity .

Pantothenic Acid Functionality

Pantothenic acid has additional roles beyond being a coenzyme A precursor:

-

It promotes fibroblast proliferation and migration, contributing to tissue repair processes.

-

Excessive levels can lead to fibrotic conditions by enhancing collagen synthesis in dermal fibroblasts .

Enzymatic Activity and Disease Correlation

Studies have demonstrated that vanin-1's enzymatic activity is linked to various diseases:

-

Inflammation : Increased vanin-1 activity correlates with heightened inflammatory responses in conditions like systemic sclerosis.

-

Metabolic Disorders : Inhibiting vanin-1 has shown potential benefits in models of obesity and insulin resistance, highlighting its role in glucose metabolism regulation .

Genetic Studies

Genetic variants of vanin-1, such as N131S, exhibit altered enzymatic activity due to misfolding and rapid degradation, leading to reduced levels of functional protein on cell membranes. This variant's association with blood pressure regulation underscores the importance of vanin-1 in cardiovascular health .

Effects of Vanin-1 Inhibition in Animal Models

| Study Type | Findings | Implications |

|---|---|---|

| Genetic Inhibition | Vnn1 knockout mice show resistance to colitis | Suggests therapeutic target for inflammatory diseases |

| Pharmacological Inhibition | RR6 reduced hepatic steatosis in obese models | Potential anti-diabetic applications |

Aplicaciones Científicas De Investigación

Therapeutic Applications of Vanin-1-IN-1

1. Inflammatory Bowel Disease (IBD)

Recent studies have demonstrated the efficacy of this compound in treating IBD. In mouse models of colitis, inhibition of vanin-1 led to reduced inflammation and improved disease outcomes. The use of fluorescent probes for screening inhibitors has facilitated the identification of compounds like this compound that can effectively target this enzyme .

2. Metabolic Disorders

Vanin-1 has been linked to metabolic dysregulation, particularly in conditions such as obesity and diabetes. Inhibition of vanin-1 activity has shown promise in improving glucose tolerance and insulin sensitivity in high-fat diet-induced mouse models. These findings suggest that this compound could be a potential therapeutic agent for managing metabolic syndrome .

3. Oxidative Stress and Tissue Injury

Vanin-1 is involved in the cellular response to oxidative stress. Studies indicate that vanin-1 knockout mice exhibit enhanced resistance to oxidative damage due to elevated glutathione levels. By inhibiting vanin-1, compounds like this compound may protect tissues from oxidative injury, making it a candidate for therapeutic use in conditions characterized by oxidative stress, such as liver damage from acetaminophen overdose .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Gurung et al., 2022 | Demonstrated that vanin-1 inhibitors reduce inflammation in a mouse colitis model | Potential treatment for IBD |

| Chen et al., 2016 | Showed improved glucose tolerance with vanin-1 inhibition in high-fat diet mice | Management of metabolic disorders |

| Ueno et al., 2004 | Found that vanin-1 plays a role in oxidative stress response; knockout mice were more resistant to injury | Therapeutic potential in oxidative stress-related conditions |

Mecanismo De Acción

El mecanismo exacto por el cual PFI-653 ejerce sus efectos no se comprende completamente. es probable que implique interacciones con dianas moleculares y vías de señalización relacionadas con la vanin-1.

Comparación Con Compuestos Similares

La singularidad de PFI-653 radica en su especificidad como inhibidor de la vanin-1. Desafortunadamente, no está disponible fácilmente una lista completa de compuestos similares.

Actividad Biológica

Vanin-1, also known as vascular non-inflammatory molecule-1 (VNN1), is an enzyme with significant biological activity, primarily due to its pantetheinase function, which hydrolyzes pantetheine into cysteamine and pantothenic acid. This compound plays a critical role in various physiological and pathological processes, including oxidative stress response, inflammation, and metabolic regulation. The development of Vanin-1 inhibitors, such as Vanin-1-IN-1, has garnered interest for their potential therapeutic applications in diseases associated with dysregulated vanin-1 activity.

Physiological Role of Vanin-1

Vanin-1 is expressed in multiple organs including the liver, kidney, intestine, and lung. Its primary enzymatic activity contributes to coenzyme A metabolism and lipid metabolism. The enzyme's role extends to:

- Oxidative Stress Response : Vanin-1 acts as an oxidative stress sensor. Its expression is upregulated in response to oxidative stimuli, which can modulate cellular redox states and inflammatory responses .

- Inflammation : Studies have shown that vanin-1 can either protect against or exacerbate inflammation depending on the context. For instance, vanin-1 knockout mice exhibit enhanced resistance to inflammatory conditions such as colitis and oxidative stress .

Vanin-1's biological activity is largely attributed to its ability to produce cysteamine, which is involved in the synthesis of glutathione (GSH), a potent antioxidant. The regulation of GSH levels by vanin-1 affects cellular responses to stress and inflammation:

- Cysteamine Production : Cysteamine derived from pantetheine breakdown plays a crucial role in maintaining GSH levels in tissues. Increased GSH stores enhance cellular resistance to oxidative damage .

- Regulation of Metabolic Pathways : Vanin-1 has been implicated in the regulation of metabolic pathways involving PPAR-γ and gluconeogenesis. It influences energy storage and glucose metabolism through its interactions with these pathways .

Inhibition Studies

The compound this compound has been identified as a potential inhibitor of vanin-1 activity. Research has demonstrated that inhibiting vanin-1 can lead to beneficial outcomes in various disease models:

Case Studies

- Systemic Sclerosis (SSc) :

- Hypertension :

- Colitis Models :

Research Findings

Recent research findings support the multifaceted role of vanin-1 in health and disease:

Propiedades

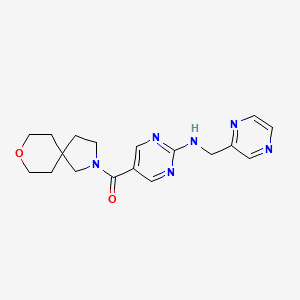

IUPAC Name |

8-oxa-2-azaspiro[4.5]decan-2-yl-[2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c25-16(24-6-1-18(13-24)2-7-26-8-3-18)14-9-21-17(22-10-14)23-12-15-11-19-4-5-20-15/h4-5,9-11H,1-3,6-8,12-13H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRLXWFIXGZRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CCOCC2)C(=O)C3=CN=C(N=C3)NCC4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.